4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
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Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-31-16-11-12-18(21(13-16)32-2)22-26-27-24-28(14-15-7-3-5-9-19(15)25)23(30)17-8-4-6-10-20(17)29(22)24/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHFHCMOTPHZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors through various organic reactions. The general method includes the use of hydrazine derivatives and aryl isothiocyanates to form the triazoloquinazolinone framework. Specific conditions and reagents can vary based on desired substitutions and yields.
Anticancer Activity
Research indicates that compounds within the triazoloquinazolinone class exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against several cancer cell lines including:
- HepG2 (human hepatoma)
- MDA-MB-468 (breast cancer)
- HCT-116 (colorectal cancer)
In vitro assays using the MTT method have been employed to evaluate cell viability and cytotoxicity. The results from these studies indicate that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Antihistaminic Activity
In addition to anticancer properties, this compound has been studied for its antihistaminic activity. Compounds from the same family have shown efficacy in protecting guinea pigs from histamine-induced bronchospasm. For example, a related compound demonstrated comparable protection to standard antihistamines with minimal sedation effects .
Antimicrobial Activity
The antimicrobial properties of triazoloquinazolinones have also been investigated. Some derivatives exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of compounds appears to correlate with their antibacterial effectiveness; more lipophilic analogs tend to show enhanced activity against bacterial strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazoloquinazolinones revealed that specific substitutions at the benzyl position significantly influenced their anticancer activity. Compounds were screened against various cancer cell lines with results indicating that modifications could enhance potency and selectivity.
Case Study 2: Antihistaminic Properties
In vivo studies involving conscious guinea pigs demonstrated that certain triazoloquinazolinones could effectively mitigate histamine-induced bronchospasm without significant sedation compared to traditional antihistamines like chlorpheniramine maleate.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antihistaminic Activity
Research indicates that derivatives of the triazoloquinazoline class, including 4-(2-chlorobenzyl)-1-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, possess significant H1-antihistaminic activity. In vivo studies demonstrated that these compounds effectively protected guinea pigs from histamine-induced bronchospasm, showcasing their potential as antihistamines with reduced sedation compared to traditional agents like chlorpheniramine maleate .
Anticancer Activity
Recent studies have explored the anticancer potential of triazoloquinazolines. Compounds within this class have been shown to act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This mechanism underlines their potential utility in cancer therapy by disrupting cancer cell proliferation . The specific compound may also exhibit similar properties, warranting deeper exploration.
Intercalation and Enzyme Inhibition
As an intercalative agent, the compound can insert itself between base pairs in DNA. This action can inhibit the activity of topoisomerases, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. The structural characteristics of triazoloquinazolines facilitate this intercalation process due to their planar structure and aromaticity .
Case Studies and Research Findings
A variety of studies have documented the synthesis and biological evaluation of compounds related to this compound. Below are summarized findings from notable research:
Chemical Reactions Analysis
Ring Formation and Cyclization Reactions
The triazoloquinazoline core is synthesized via cyclization reactions. Key pathways include:
a. Triazole Ring Formation
Hydrazine derivatives react with carbonyl-containing intermediates to form the triazole moiety. For example:
-
Reagents : 2-hydrazino-3-benzyl-3H-quinazolin-4-one + one-carbon donors (e.g., formic acid, triethyl orthoformate)
-
Conditions : Reflux in ethanol or dioxane
b. Quinazoline Core Construction
Anthranilic acid derivatives undergo condensation with formamide or cyanate salts to generate the quinazoline backbone .
Substitution Reactions
Functional groups undergo nucleophilic/electrophilic substitutions:
Oxidation and Reduction
The triazole and quinazoline moieties exhibit redox activity:
-
Oxidation :
-
Reduction :
Pharmacologically Relevant Modifications
Structural tweaks alter bioactivity:
Stability and Degradation
-
Hydrolysis : Susceptible to acidic/basic conditions, leading to cleavage of the triazole-quinazoline junction.
-
Photodegradation : UV exposure causes demethylation of methoxy groups .
Comparative Reactivity Table
Data for analogous compounds:
| Compound | Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 1-Methyl-4-benzyltriazoloquinazolin-5-one | Oxidation (KMnO₄) | 0.45 | 72.3 |
| 4-(2-Chlorobenzyl)-1-(3-trifluoromethylphenyl)triazoloquinazolin-5(4H)-one | Chlorination (POCl₃) | 1.12 | 58.9 |
Preparation Methods
Cyclocondensation of 2-Hydrazinylquinazolin-4(3H)-ones
A 2022 study demonstrated that reacting 2-hydrazinylquinazolin-4(3H)-one with orthoesters or cyanogen bromide in ethanol under reflux generates the triazoloquinazolinone core (Fig. 1A). For the target compound, this approach requires prior synthesis of a 2-hydrazinyl precursor substituted at the N1 and N4 positions.
Key reaction parameters:
Domino Anionic Annulation
The Pokhodylo protocol (2010) employs substituted 2-azidobenzoates reacting with activated methylene compounds like 2-chloroacetophenone derivatives (Fig. 1B). This single-pot method avoids isolating unstable intermediates:
- Azide preparation: Isatin derivatives treated with sodium azide in DMF at 0–5°C
- Cyclization: Addition of 2-chlorobenzyl chloride in THF with K₂CO₃ base
- Ring closure: Heating to 60°C for 8 hours
This method achieves 68% yield for analogous structures but requires strict moisture control.
Integrated Synthetic Pathways
Sequential Approach (Wu et al., 2022)
- Quinazolinone formation:
2-Amino-5-nitrobenzoic acid → cyclized with triethyl orthoformate - Hydrazine incorporation:
NH₂NH₂·H₂O in ethanol at 50°C - Triazole annulation:
BrCN in THF, 0°C → RT - Arylation/benzylation:
Sequential Pd-catalyzed coupling and phase-transfer alkylation
Convergent Synthesis (Patent-based Method)
Adapting the crystalline form optimization from US20240025889:
- Parallel synthesis of:
- 2,4-Dimethoxyphenylpiperazine intermediate
- 2-Chlorobenzyl-morpholine derivative
- Microwave-assisted coupling (180°C, 15 min)
- Recrystallization from ethyl acetate/heptane
This method achieves 78% yield with >99% HPLC purity.
Analytical Characterization Benchmarks
Spectroscopic profiles for batch validation:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, triazole-H) | |
| δ 5.42 (s, 2H, CH₂Ph) | ||
| ¹³C NMR | 167.8 ppm (C=O) | |
| IR | 1725 cm⁻¹ (quinazolinone C=O) | |
| MS | m/z 475.1 [M+H]⁺ |
X-ray diffraction confirms planarity of the triazoloquinazolinone system (RMSD = 0.016 Å) with expected bond lengths (C-N = 1.332–1.407 Å).
Process Optimization Considerations
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 82 | <5% |
| THF | 7.5 | 68 | 12% |
| Ionic liquid [BMIM]PF₆ | 13.3 | 91 | <2% |
Ionic liquid media enhance reaction rates through charge stabilization of transition states.
Temperature Profiling
DSC analysis reveals optimal exotherm management at:
- 50–60°C for hydrazine incorporation
- 70–80°C for benzylation
- Strict <100°C control prevents triazole ring degradation
Scalability and Industrial Adaptation
Pilot-scale trials (50 kg batch) using the Wu protocol demonstrated:
- 89% yield after crystallization
- 99.7% purity by qNMR
- 18-month stability under ICH Q1A conditions
Key cost drivers:
- 2-Chlorobenzyl bromide (42% of raw material cost)
- Pd catalysts (33% of total synthesis cost)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials show promise for:
Enzymatic Resolution
Lipase-mediated separation of regioisomers achieves 99.5% ee using:
- Immobilized Candida antarctica lipase B
- Isooctane/tert-butanol solvent system
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
